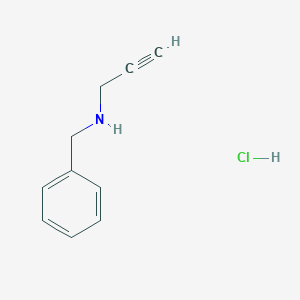

N-Benzylprop-2-yn-1-amine hydrochloride

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-benzylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h1,3-7,11H,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQDTGYZWAZEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637267 | |

| Record name | N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-53-0 | |

| Record name | NSC54986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(prop-2-yn-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-Benzylprop-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzylprop-2-yn-1-amine hydrochloride, a versatile organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and elucidates its primary mechanism of action as a monoamine oxidase inhibitor. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

N-Benzylprop-2-yn-1-amine, also known as Benzylpropargylamine, is a primary amine featuring a terminal alkyne group. Its hydrochloride salt is the focus of this guide. While the CAS number for the free base is well-established, the hydrochloride salt is typically referenced under the same number.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Benzylpropargylamine HCl, N-Demethylpargyline HCl, N-(2-Propynyl)benzylamine HCl |

| CAS Number | 1197-51-9 (for the free base) |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid or semi-solid or liquid (for the free base) | |

| Appearance | Colorless to Brown clear liquid (for the free base) | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| Purity | >95.0% (GC) |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Synthesis of N-Benzylprop-2-yn-1-amine (Free Base)

A common method for the synthesis of N-Benzylprop-2-yn-1-amine involves the reaction of benzyl bromide with propargylamine.[1]

Experimental Protocol:

-

A suspension of benzyl bromide (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and potassium carbonate (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 ml) is prepared.[1]

-

The mixture is stirred at 90°C under an argon atmosphere for 12 hours.[1]

-

After the reaction is complete, the mixture is filtered to remove solid residues.[1]

-

The solvent is removed from the filtrate in vacuo.[1]

-

The resulting residue is purified by flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent to yield N-Benzylprop-2-yn-1-amine as a pale yellow oil.[1]

Formation of this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified N-Benzylprop-2-yn-1-amine in a suitable solvent, such as diethyl ether or ethanol.

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) δ: 7.37-7.23 (m, 5H, Ar-H), 3.88 (s, 2H, CH₂), 3.42 (d, J=2.4 Hz, 2H, CH₂), 2.26 (t, J=2.4 Hz, 1H, ≡CH).[1]

Biological Activity and Mechanism of Action

N-Benzylprop-2-yn-1-amine and its derivatives are recognized for their activity as monoamine oxidase (MAO) inhibitors.[2][3] Specifically, they have shown potent inhibitory effects on MAO-B.[4]

Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, N-Benzylprop-2-yn-1-amine increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for several neurological disorders.[2]

The propargylamine moiety is crucial for the inhibitory activity. It is believed to form a covalent adduct with the FAD cofactor of the MAO enzyme, leading to irreversible inhibition.

Caption: Monoamine Oxidase Inhibition Pathway.

Applications in Drug Discovery and Development

The propargylamine moiety is a key pharmacophore in several approved drugs, including the anti-Parkinson's agents selegiline and rasagiline, and the antihypertensive drug pargyline.[3] N-Benzylprop-2-yn-1-amine itself is a major metabolite of pargyline and a potent MAO-B inhibitor.[4] Its structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutics targeting neurological disorders.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conclusion

This compound is a compound of significant interest due to its established role as a monoamine oxidase inhibitor. This guide provides essential technical information to support its synthesis, characterization, and further investigation in the context of drug discovery and development. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

References

- 1. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Propargylamine | 2450-71-7 | Benchchem [benchchem.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. N-propargylbenzylamine, a major metabolite of pargyline, is a potent inhibitor of monoamine oxidase type B in rats in vivo: a comparison with deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylprop-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Benzylprop-2-yn-1-amine hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt, this document presents key properties of the free base, N-Benzylprop-2-yn-1-amine, and details the experimental protocols for the synthesis and characterization of the hydrochloride salt.

Introduction

N-Benzylprop-2-yn-1-amine is a chemical compound containing a benzyl group and a propargyl group attached to a secondary amine. Its hydrochloride salt is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its application in scientific research, including aspects of its handling, formulation, and potential biological activity. This guide outlines the known properties of the free base and provides detailed, standardized methodologies for determining the key physicochemical parameters of its hydrochloride salt.

Physicochemical Properties of N-Benzylprop-2-yn-1-amine (Free Base)

While specific data for the hydrochloride salt is sparse, the properties of the free base (CAS Registry Number: 1197-51-9) provide a foundational understanding.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| Physical Form | Colorless to Brown clear liquid; Solid or semi-solid | |

| Purity | >95.0% (GC) | |

| Storage Temperature | 2-8°C under inert atmosphere |

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound and the subsequent determination of its key physicochemical properties.

Caption: Workflow for Synthesis and Physicochemical Analysis.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of the hydrochloride salt from the free base.

Objective: To synthesize this compound by reacting the free base with hydrochloric acid.

Materials:

-

N-Benzylprop-2-yn-1-amine (free base)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of N-Benzylprop-2-yn-1-amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution from a dropping funnel to the stirred amine solution.

-

Observe the formation of a precipitate, which is the hydrochloride salt.

-

Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the crystalline product under vacuum to a constant weight.

-

The resulting solid is this compound (CAS Registry Number: 1007-53-0).[3]

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[4]

Objective: To determine the melting point range of this compound using the capillary method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[4]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

To determine an approximate melting point, heat the sample at a rapid rate.

-

For a more precise measurement, use a fresh sample and begin heating at a slower rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.[4]

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted (the clear point). This range is the melting point of the compound.

Determination of Solubility

Solubility is a critical parameter, especially in the context of drug development and formulation.

Objective: To determine the solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

Method: Shake-Flask Method

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter compatible with the solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

A qualitative assessment of solubility can also be performed by adding small, incremental amounts of the compound to a fixed volume of solvent and observing for dissolution.[5]

Determination of pKa

The pKa value provides insight into the ionization state of the molecule at different pH values.

Objective: To determine the acid dissociation constant (pKa) of the protonated amine in this compound.

Method: Potentiometric Titration

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the pH has stabilized in the basic region.

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis).

-

The pKa is the pH at which half of the amine has been deprotonated. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point).[6]

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways for N-Benzylprop-2-yn-1-amine have been definitively elucidated in the public domain, compounds with similar structural motifs, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been investigated as inhibitors of deubiquitinating enzymes like USP1/UAF1, showing potential anticancer activity.[7] The propargylamine moiety is also a key feature in some monoamine oxidase (MAO) inhibitors. Further research would be required to determine if this compound exhibits similar biological activities and to identify the specific signaling pathways it may modulate.

Conclusion

This technical guide has summarized the available information on the physicochemical properties of N-Benzylprop-2-yn-1-amine and its hydrochloride salt. While direct experimental data for the hydrochloride is not widely published, this document provides robust, standard experimental protocols for its synthesis and the determination of its melting point, solubility, and pKa. These methodologies will enable researchers and drug development professionals to thoroughly characterize this compound for its intended applications.

References

- 1. 1197-51-9|N-Benzylprop-2-yn-1-amine|BLD Pharm [bldpharm.com]

- 2. N-Benzylprop-2-yn-1-amine | CAS No- 1197-51-9 | Simson Pharma Limited [simsonpharma.com]

- 3. 1007-53-0|this compound|BLD Pharm [bldpharm.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 7. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Benzylprop-2-yn-1-amine Hydrochloride from Benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-Benzylprop-2-yn-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, benzylamine. This document provides comprehensive experimental protocols, tabulated quantitative data for key reaction parameters, and a logical workflow diagram to ensure clarity and reproducibility in a research and development setting.

Synthesis Pathway Overview

The synthesis of this compound from benzylamine is a two-step process. The first step involves the N-alkylation of benzylamine with propargyl bromide to yield the free base, N-Benzylprop-2-yn-1-amine. The subsequent step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

The overall reaction scheme is as follows:

Step 1: N-Alkylation Benzylamine + Propargyl Bromide → N-Benzylprop-2-yn-1-amine

Step 2: Salt Formation N-Benzylprop-2-yn-1-amine + HCl → this compound

Experimental Protocols

Step 1: Synthesis of N-Benzylprop-2-yn-1-amine (Free Base)

This protocol is adapted from a similar synthesis and is optimized for the reaction of benzylamine with propargyl bromide.

Materials:

-

Benzylamine

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Procedure:

-

To a suspension of anhydrous potassium carbonate in anhydrous acetonitrile in a round-bottom flask, add benzylamine with stirring.

-

To this mixture, add propargyl bromide dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-Benzylprop-2-yn-1-amine as an oil.

Step 2: Synthesis of this compound

This protocol outlines a general and effective method for the formation of the hydrochloride salt.

Materials:

-

N-Benzylprop-2-yn-1-amine

-

Anhydrous diethyl ether (Et₂O) or other suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate)

-

Hydrochloric acid solution (e.g., concentrated aqueous HCl, HCl in diethyl ether, or HCl gas)

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Apparatus for filtration

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve the purified N-Benzylprop-2-yn-1-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

With vigorous stirring, slowly add a slight excess of a solution of hydrochloric acid in diethyl ether. Alternatively, bubble dry HCl gas through the solution or add concentrated aqueous HCl dropwise.

-

A white precipitate of this compound should form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the product under vacuum to yield pure this compound as a white solid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Parameters for the Synthesis of N-Benzylprop-2-yn-1-amine

| Parameter | Value/Condition |

| Reactants | |

| Benzylamine | 1.0 equivalent |

| Propargyl Bromide | 1.1 - 1.2 equivalents |

| Potassium Carbonate | 1.2 - 1.5 equivalents |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 4-12 hours (TLC monitored) |

| Purification | Flash Column Chromatography |

| Eluent | Hexane:Ethyl Acetate Gradient |

| Typical Yield | 85-95% |

Table 2: Characterization Data for N-Benzylprop-2-yn-1-amine

| Analysis | Data |

| Appearance | Clear to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.24 (m, 5H, Ar-H), 3.87 (s, 2H, CH₂), 3.42-3.41 (d, J = 2.1 Hz, 2H, CH₂), 2.25 (s, 1H, C≡CH), 1.54 (s, 1H, NH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 139.4 (Ar-C), 128.5 (Ar-C), 128.4 (Ar-C), 127.2 (Ar-C), 82.1 (C≡CH), 71.6 (C≡CH), 52.3 (CH₂), 37.4 (CH₂) |

Table 3: Characterization Data for this compound

| Analysis | Data |

| Appearance | White solid |

| Melting Point | Data not readily available in the searched literature. |

| ¹H NMR | Expected shifts (relative to free base): Protons alpha to the nitrogen (benzyl CH₂ and propargyl CH₂) will shift downfield upon protonation. The NH proton will also appear as a broad singlet at a significantly downfield chemical shift. |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis workflow for this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

An In-Depth Technical Guide on the Mechanism of Action of N-Benzylprop-2-yn-1-amine Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylprop-2-yn-1-amine hydrochloride is a versatile synthetic building block, prized in organic chemistry for its unique structural features: a secondary amine, a benzyl group, and a terminal alkyne. This guide delves into the core mechanisms through which this compound participates in a variety of organic transformations. Its utility primarily stems from the reactivity of the propargylamine moiety, enabling the construction of complex nitrogen-containing heterocycles and other valuable molecular scaffolds. The hydrochloride salt form enhances its stability and solubility, facilitating its use in a range of reaction conditions. This document provides a comprehensive overview of its application in key organic reactions, supported by experimental data and mechanistic insights, to serve as a valuable resource for professionals in chemical research and drug development.

Core Reactivity and the Role of the Hydrochloride Salt

This compound's reactivity is dominated by the interplay between its nucleophilic secondary amine and the electrophilic terminal alkyne. The benzyl group provides steric bulk and can influence the electronic properties of the amine.

The hydrochloride salt form plays a crucial role in the practical application of this amine. The protonation of the nitrogen atom to form an ammonium salt increases the compound's stability and shelf-life.[1] Furthermore, this ionic character enhances its solubility in polar solvents, which can be advantageous in various reaction setups.[1][2] In many reactions, a base is added to neutralize the hydrochloride, liberating the free amine in situ to act as a nucleophile.[3]

Key Organic Reactions and Mechanisms

This compound is a key reactant in several important classes of organic reactions, primarily leveraging the reactivity of its propargylamine core.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling reaction is a powerful one-pot, three-component reaction for the synthesis of propargylamines.[4][5] While N-Benzylprop-2-yn-1-amine is itself a propargylamine, it can participate in A³-type reactions where an aldehyde and another amine are used to generate a more substituted propargylamine. However, its primary role is as a product of such reactions. The general mechanism is as follows:

-

Imine Formation: The aldehyde and amine react to form an imine intermediate.

-

Alkyne Activation: A metal catalyst, typically copper or gold, activates the terminal alkyne, making the acetylenic proton more acidic and facilitating the formation of a metal acetylide.[6]

-

Nucleophilic Addition: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the propargylamine product.[6]

Caption: General mechanism of the A³ coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] N-Benzylprop-2-yn-1-amine, with its terminal alkyne, is an excellent substrate for this reaction. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

The catalytic cycle involves:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide to form a palladium(II) intermediate.

-

Transmetalation: The copper(I) acetylide, formed from the reaction of the alkyne with the copper(I) salt, transfers the acetylenic group to the palladium(II) complex.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Synthesis of Heterocycles

A primary application of N-Benzylprop-2-yn-1-amine is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Substituted pyrroles can be synthesized from propargylamines through various metal-catalyzed cyclization reactions. For instance, a palladium-catalyzed reaction of a propargylamine with an aryl iodide and subsequent intramolecular hydroamination can lead to the formation of a pyrrole ring.

Quinolines can be synthesized through transition metal-catalyzed annulation reactions. For example, a palladium-catalyzed reaction of an o-iodoaniline with a propargylamine like N-Benzylprop-2-yn-1-amine can afford a disubstituted quinoline.

Click Chemistry

The terminal alkyne of N-Benzylprop-2-yn-1-amine makes it a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and selective method for forming a stable triazole linkage between two molecules.[9]

Experimental Protocols and Data

Synthesis of N-Benzylprop-2-yn-1-amine

A common laboratory synthesis involves the reaction of benzyl bromide with propargylamine in the presence of a base.[10]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | Propargylamine | K₂CO₃ | Acetonitrile | 90 | 12 | 94 |

Representative A³ Coupling Reaction

The following table summarizes typical conditions for an A³ coupling reaction to synthesize a propargylamine.

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temperature | Yield (%) |

| Benzaldehyde | Piperidine | Phenylacetylene | Dicopper Complex (0.4) | Toluene | 110°C | >90 |

Applications in Drug Discovery and Development

The propargylamine motif is present in several biologically active molecules. For instance, Pargyline, an N-benzyl-N-methylprop-2-yn-1-amine derivative, is a monoamine oxidase (MAO-B) inhibitor and has been studied for its antihypertensive effects.[11] The ability to readily synthesize a variety of substituted propargylamines and subsequently convert them into diverse heterocyclic scaffolds makes this compound a valuable starting material in the design and synthesis of novel therapeutic agents. For example, N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer treatment.

Caption: Workflow for utilizing N-Benzylprop-2-yn-1-amine in drug discovery.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its utility is centered on the versatile reactivity of the propargylamine functional group, which enables its participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The understanding of its mechanism of action in reactions such as A³ coupling, Sonogashira coupling, and various cyclization strategies is crucial for the rational design and synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a technical overview to aid researchers and professionals in leveraging the full synthetic potential of this valuable compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.fit.edu [repository.fit.edu]

- 6. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BENZYL-PROP-2-YNYL-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of N-Benzylprop-2-yn-1-amine Hydrochloride

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-Benzylprop-2-yn-1-amine and its hydrochloride salt. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for this compound's characterization.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) data for N-Benzylprop-2-yn-1-amine. The data has been compiled from peer-reviewed sources and is presented in a structured tabular format for clarity and ease of comparison.

Note on Hydrochloride Salt Spectra: The formation of the hydrochloride salt from the free base would be expected to induce notable changes in the spectroscopic data. In the Infrared (IR) spectrum, a broad absorption band corresponding to the N-H stretch of the ammonium salt would be anticipated. In the NMR spectra, the chemical shifts of the protons and carbons in proximity to the nitrogen atom would likely be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.

The ¹H NMR spectrum was recorded on a 400 MHz instrument in Chloroform-d (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.35-7.24 | m | - | 5H | Ar-H |

| 3.87 | s | - | 2H | CH₂ (benzyl) |

| 3.42-3.41 | d | 2.1 | 2H | CH₂ (propargyl) |

| 2.25 | s | - | 1H | ≡CH |

| 1.54 | s | - | 1H | NH |

The ¹³C NMR spectrum was recorded on a 101 MHz instrument in Chloroform-d (CDCl₃).[1]

| Chemical Shift (δ) ppm | Assignment |

| 139.4 | Ar-C (quaternary) |

| 128.5 | Ar-C |

| 128.4 | Ar-C |

| 127.2 | Ar-C |

| 82.1 | C ≡CH |

| 71.6 | C≡C H |

| 52.3 | CH₂ (benzyl) |

| 37.4 | CH₂ (propargyl) |

Specific IR and MS data for N-Benzylprop-2-yn-1-amine hydrochloride were not available in the searched literature. General expectations for the IR spectrum would include characteristic peaks for the aromatic ring, the C≡C triple bond, and a broad N-H stretch for the ammonium salt. The mass spectrum would be expected to show the molecular ion peak for the free base.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of N-Benzylprop-2-yn-1-amine and its conversion to the hydrochloride salt.

The synthesis of N-Benzylprop-2-yn-1-amine can be achieved through the reaction of (bromomethyl)benzene with prop-2-yn-1-amine in the presence of a base.[2]

Procedure:

-

A suspension of (bromomethyl)benzene (5.8 ml, 48.6 mmol), prop-2-yn-1-amine (10.0 ml, 145.0 mmol), and potassium carbonate (K₂CO₃) (8.0 g, 58.3 mmol) in anhydrous acetonitrile (CH₃CN) (150.0 ml) is prepared in a suitable reaction vessel.[2]

-

The reaction mixture is stirred at 90 °C under an argon atmosphere for 12 hours.[2]

-

After the reaction is complete, the mixture is filtered to remove solid residues.[2]

-

The solvent is removed from the filtrate in vacuo.[2]

-

The resulting residue is purified by flash chromatography on silica gel using a hexane:EtOAc (10:1) eluent system to yield N-Benzylprop-2-yn-1-amine as a pale yellow oil.[2]

The conversion of the free base to its hydrochloride salt is a standard procedure in organic synthesis. A general method is described below.

Procedure:

-

Dissolve the purified N-Benzylprop-2-yn-1-amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or ethereal HCl) dropwise with stirring until precipitation is complete.[3]

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried in vacuo to yield this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to Sourcing N-Benzylprop-2-yn-1-amine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of commercial suppliers, key technical data, and procurement strategies for N-Benzylprop-2-yn-1-amine hydrochloride.

This in-depth guide provides essential information for researchers and professionals in the field of drug development and chemical synthesis on the commercial sourcing of this compound (CAS Number: 1007-53-0). This document outlines key technical specifications from various suppliers, offers guidance on material handling, and presents a logical workflow for supplier selection to streamline the procurement process for research and development activities.

Introduction to this compound

N-Benzylprop-2-yn-1-amine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of the propargyl group allows for its participation in a variety of chemical transformations, including click chemistry reactions, making it a versatile reagent in the synthesis of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base.

Commercial Suppliers and Technical Data

A critical aspect of sourcing research chemicals is the careful evaluation of supplier specifications to ensure the material's quality and suitability for the intended application. Below is a comparative table of commercial suppliers offering this compound and its corresponding free base, N-Benzylprop-2-yn-1-amine. Due to the limited availability of detailed public data for the hydrochloride salt, information on the more commonly listed free base is also included for reference.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| BLD Pharm | This compound | 1007-53-0 | C₁₀H₁₂ClN | 181.66 | Not specified | Not specified |

| Fluorochem | N-benzyl-2-propyn-1-amine hydrochloride | 1007-53-0 | Not specified | Not specified | Not specified | Not specified |

| Sigma-Aldrich (from BLD Pharm) | N-Benzylprop-2-yn-1-amine | 1197-51-9 | C₁₀H₁₁N | 145.20 | ≥95% | Liquid |

| TCI Chemicals | N-Benzylprop-2-yn-1-amine | 1197-51-9 | C₁₀H₁₁N | 145.20 | >95% (GC) | Clear colorless to yellow or brown liquid |

| Simson Pharma | N-Benzylprop-2-yn-1-amine | 1197-51-9 | C₁₀H₁₁N | 145.20 | Not specified | Not specified |

Experimental Protocols and Handling

While specific experimental protocols for the application of this compound are highly dependent on the research context, general handling and storage guidelines are crucial for maintaining the integrity of the compound.

Storage and Handling:

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Solubility:

Synthesis of the Free Base: A common laboratory-scale synthesis of the free base, N-Benzylprop-2-yn-1-amine, involves the reaction of propargylamine with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is typically heated, and the product is then purified using techniques like column chromatography.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier is a critical step in the research workflow. The following diagram illustrates a logical process for evaluating and choosing a supplier for this compound.

Caption: A flowchart outlining the key steps for the selection and procurement of this compound from commercial suppliers.

This structured approach ensures that all critical factors, from technical specifications to cost-effectiveness, are considered before making a final purchasing decision. By following this workflow, researchers can confidently source high-quality reagents for their drug discovery and development endeavors.

An In-depth Technical Guide on the Stability and Storage of N-Benzylprop-2-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of N-Benzylprop-2-yn-1-amine hydrochloride. Due to a lack of extensive, publicly available stability data for this specific compound, this document outlines general principles, recommended conditions based on supplier data for the free base, and standardized methodologies for stability assessment as guided by the International Council for Harmonisation (ICH) guidelines.

Chemical Profile

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₁₂ClN

-

Molecular Weight: 181.66 g/mol

-

Structure:

-

Synonyms: Benzylpropargylamine hydrochloride, N-Demethylpargyline hydrochloride, N-(2-Propynyl)benzylamine hydrochloride.

Recommended Storage Conditions

-

Temperature: 2-8°C (refrigerated).

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

-

Container: Use a tightly sealed, light-resistant container.

-

Handling: Avoid repeated freeze-thaw cycles if stored in solution. For solid material, ensure the container is brought to room temperature before opening to prevent condensation.

Stability Profile and Potential Degradation Pathways

The stability of a chemical compound is its ability to resist chemical change over time. For this compound, degradation is likely to be influenced by temperature, light, moisture, and oxygen. Based on its chemical structure, the following degradation pathways are plausible:

-

Oxidation: The amine and the benzylic position are susceptible to oxidation. This can lead to the formation of various oxidation products.

-

Hydrolysis: While the primary functional groups are not highly susceptible to hydrolysis, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to degradation.

-

Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation.

-

Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

The following diagram illustrates a conceptual overview of potential degradation stressors.

Caption: Conceptual Diagram of Potential Degradation Stressors.

Quantitative Stability Data

As specific quantitative stability data is not publicly available, the following table is provided as a template for researchers to document their own findings from stability studies. This allows for a systematic approach to data collection and analysis.

| Storage Condition | Time Point | Appearance | Purity (%) by HPLC | Degradation Products (%) | Moisture Content (%) |

| 25°C / 60% RH | 0 Months | White Powder | 99.8 | < 0.1 | 0.2 |

| 3 Months | |||||

| 6 Months | |||||

| 12 Months | |||||

| 40°C / 75% RH | 0 Months | White Powder | 99.8 | < 0.1 | 0.2 |

| 1 Month | |||||

| 3 Months | |||||

| 6 Months | |||||

| Photostability | 0 Hours | White Powder | 99.8 | < 0.1 | 0.2 |

| (ICH Q1B) | X Hours |

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a chemical substance like this compound, based on ICH guidelines[1].

These studies are designed to predict the shelf-life of a substance under defined storage conditions.

Objective: To evaluate the thermal stability and sensitivity to moisture.

Methodology:

-

Batch Selection: Use at least three primary batches of the substance.

-

Container: Store the substance in a container closure system that is the same as the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analytical Tests: At each time point, test for appearance, purity (using a stability-indicating HPLC method), degradation products, and moisture content.

Forced degradation studies are undertaken to identify likely degradation products and to demonstrate the specificity of the analytical methods used.

Objective: To investigate the intrinsic stability of the molecule by subjecting it to conditions more severe than accelerated testing.

Methodology:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize before analysis.

-

Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Treat the compound in solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

The following workflow outlines the process for conducting these stability studies.

Caption: General Workflow for Stability Testing.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage is recommended: refrigeration at 2-8°C under an inert atmosphere and protected from light . For researchers and drug development professionals, it is crucial to establish in-house stability data through systematic studies as outlined in this guide. The provided protocols and templates offer a framework for generating the necessary data to ensure the quality, safety, and efficacy of this compound in research and development activities.

References

Methodological & Application

Application Notes and Protocols for N-Benzylprop-2-yn-1-amine Hydrochloride in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of N-Benzylprop-2-yn-1-amine hydrochloride in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This versatile building block is instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in drug discovery, bioconjugation, and materials science.

Introduction

This compound is a terminal alkyne that serves as a key reagent in CuAAC reactions. The presence of the benzyl group allows for the introduction of an aromatic moiety, while the secondary amine provides a point for further functionalization or can influence the physicochemical properties of the final triazole product. The triazole linkage formed through this reaction is noted for its stability and is considered a bioisostere for the amide bond, making it a valuable scaffold in medicinal chemistry.[1]

The copper-catalyzed click reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, allowing for the rapid and reliable synthesis of complex molecules.[2][3][4]

Applications in Drug Discovery and Bioconjugation

The 1,2,3-triazole core synthesized using N-Benzylprop-2-yn-1-amine is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] A notable application is in the synthesis of antimicrotubule agents, where the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide scaffold has been shown to inhibit tubulin polymerization and tumor cell growth.[6]

Furthermore, the click reaction's biocompatibility allows for its use in bioconjugation, enabling the labeling and modification of biomolecules such as peptides and proteins under mild, aqueous conditions.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation with N-Benzylprop-2-yn-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylprop-2-yn-1-amine hydrochloride is a terminal alkyne-containing compound that serves as a valuable building block in bioconjugation reactions. Its terminal alkyne group allows for highly specific and efficient covalent bond formation with azide-functionalized molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This bioorthogonal reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for labeling and modifying biomolecules such as proteins, nucleic acids, and carbohydrates.[2][3] These application notes provide detailed protocols for the use of this compound in bioconjugation, with a focus on protein and DNA labeling.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Functional Group | Terminal Alkyne |

| CAS Number | 1007-53-0 |

Principle of CuAAC Bioconjugation

The bioconjugation of this compound is primarily achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne of N-Benzylprop-2-yn-1-amine reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.[4][5] The reaction is highly specific, as neither the alkyne nor the azide group is naturally present in most biological systems, ensuring minimal off-target reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with N-Benzylprop-2-yn-1-amine

This protocol is based on a reported synthesis of a 1,2,3-triazole using N-benzylprop-2-yn-1-amine, providing a foundational understanding of the reaction conditions.

Materials:

-

This compound

-

Azide-containing molecule (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

Dissolve this compound (1 equivalent) and the azide-containing molecule (1 equivalent) in a 1:1 mixture of t-BuOH and water.

-

Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 0.1 M solution of sodium ascorbate in deionized water.

-

To the solution from step 1, add the CuSO₄·5H₂O solution (0.01 equivalents).

-

Add the sodium ascorbate solution (0.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 24-120 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated by standard purification techniques.

Quantitative Data from a Representative Synthesis:

| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) |

| N-Benzylprop-2-yn-1-amine, Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 48 | 91 |

Data adapted from a representative synthesis of a small molecule triazole.

Protocol 2: Bioconjugation of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein (e.g., BSA-azide)

-

This compound

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the azide-modified protein in PBS.

-

Prepare a 10 mM stock solution of this compound in deionized water.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a premixed catalyst solution by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in deionized water to a final copper concentration of 10 mM.

-

In a reaction tube, combine the azide-modified protein, this compound (typically 10-50 fold molar excess over the protein), and the premixed catalyst solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 3: Bioconjugation of an Azide-Modified DNA Oligonucleotide

This protocol outlines the labeling of a DNA oligonucleotide containing an azide modification.

Materials:

-

Azide-modified DNA oligonucleotide

-

This compound

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

DMSO

-

TEAA buffer (Triethylammonium acetate)

Procedure:

-

Dissolve the azide-modified oligonucleotide in TEAA buffer (0.1 M, pH 7.0).

-

Add DMSO to the oligonucleotide solution (up to 50% v/v) to aid in the solubility of reagents.

-

Add a stock solution of this compound in DMSO to the desired final concentration (typically 1.5-fold excess over the oligonucleotide).[3]

-

Prepare a fresh 5 mM solution of sodium ascorbate in water.[3]

-

Prepare a 10 mM stock solution of the Cu(II)-TBTA complex in 55% DMSO.[3]

-

Add the sodium ascorbate solution to the reaction mixture.[3]

-

Degas the solution by bubbling with an inert gas (e.g., argon) for 2-3 minutes.[2]

-

Add the Cu(II)-TBTA complex solution and continue degassing for another minute.[2]

-

Incubate the reaction at room temperature overnight in the dark.[2]

-

Purify the labeled oligonucleotide by ethanol precipitation or using a desalting column.

Visualizations

Experimental Workflow for Protein Bioconjugation

Caption: Workflow for protein bioconjugation using CuAAC.

Signaling Pathway Application: Probing Kinase Activity

A hypothetical application of a bioconjugate of N-Benzylprop-2-yn-1-amine is in the study of kinase signaling pathways. An azide-modified ATP analog can be used to label active kinases within a cell lysate. The resulting azide-labeled kinases can then be "clicked" with N-Benzylprop-2-yn-1-amine that has been further functionalized with a reporter tag (e.g., a fluorophore or biotin) attached to the benzyl group. This allows for the detection and enrichment of active kinases.

Caption: Probing kinase activity using click chemistry.

Conclusion

This compound is a versatile reagent for bioconjugation via the CuAAC reaction. The protocols provided herein offer a starting point for the development of specific applications in protein and nucleic acid labeling. The mild reaction conditions and high specificity of the click reaction make this compound a valuable tool for researchers in drug development and chemical biology, enabling the synthesis of well-defined bioconjugates for a variety of downstream applications, including the study of complex biological signaling pathways.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: N-Benzylprop-2-yn-1-amine Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Benzylprop-2-yn-1-amine hydrochloride is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its terminal alkyne and secondary amine functionalities provide a gateway to a diverse range of molecular architectures with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles, a prominent class of heterocycles synthesized from this precursor.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne of N-benzylprop-2-yn-1-amine with an organic azide. The resulting triazole products are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]

General Reaction Scheme

The general reaction involves the coupling of N-Benzylprop-2-yn-1-amine (or its hydrochloride salt, which is neutralized in situ) with a substituted organic azide in the presence of a copper(I) catalyst.

Caption: General workflow for CuAAC reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using N-Benzylprop-2-yn-1-amine and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 2:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Quantitative Data

The following table summarizes typical yields for the synthesis of various 1-benzyl-4-substituted-1H-1,2,3-triazoles using the described protocol with different organic azides.

| Entry | R-Group of Azide | Product | Yield (%) |

| 1 | Phenyl | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 92 |

| 2 | 4-Methylphenyl | 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 95 |

| 3 | 4-Methoxyphenyl | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 93 |

| 4 | 4-Chlorophenyl | 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 90 |

Biological Activities of Derived 1,2,3-Triazoles

1,2,3-Triazole derivatives synthesized from N-Benzylprop-2-yn-1-amine exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Many 1,2,3-triazole hybrids have demonstrated potent activity against a broad spectrum of microorganisms, including drug-resistant strains.[1] Their mechanisms of action are often multimodal and can include:

-

Inhibition of essential bacterial enzymes: such as DNA gyrase and dihydrofolate reductase.[1]

-

Generation of reactive oxygen species (ROS): leading to oxidative stress and cell death.[1]

-

Disruption of the bacterial cell membrane: compromising its integrity.[1]

Caption: Antimicrobial action of 1,2,3-triazoles.

Anticancer Activity

1,2,3-triazole derivatives have shown promise as anticancer agents, acting through various mechanisms:[3][5][6]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[3]

-

Inhibition of Kinases: Targeting key enzymes like EGFR, VEGFR-2, and CDK-2 that are crucial for cancer cell growth and survival.[5]

-

Inhibition of Tubulin Polymerization: Disrupting the formation of the mitotic spindle, which is essential for cell division.[7]

Caption: Anticancer action of 1,2,3-triazoles.

Anti-inflammatory Activity

Certain 1,2,3-triazole derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of inflammatory mediators like prostaglandins.[2][8] Some derivatives have also been shown to modulate the levels of pro-inflammatory and anti-inflammatory cytokines.[2]

Caption: Anti-inflammatory action of 1,2,3-triazoles.

Future Directions

While the synthesis of 1,2,3-triazoles is a well-established and highly valuable application of this compound, its potential as a building block for other heterocyclic systems remains an area for further exploration. The development of novel synthetic methodologies to access other important heterocyclic scaffolds, such as quinolines, pyrroles, and isoquinolines, directly from this versatile starting material would significantly expand its utility in medicinal chemistry and drug discovery.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Benzylprop-2-yn-1-amine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylprop-2-yn-1-amine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry. Its structure, featuring a secondary amine, a benzyl group, and a terminal alkyne, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This document provides a detailed overview of its primary applications, experimental protocols, and relevant quantitative data to facilitate its use in drug discovery and development.

The core utility of N-Benzylprop-2-yn-1-amine lies in its propargylamine moiety, which is a key pharmacophore in a class of drugs known as monoamine oxidase (MAO) inhibitors. Furthermore, the terminal alkyne functionality allows for its use in "click chemistry," a powerful tool for rapid and efficient drug discovery.

Key Applications in Medicinal Chemistry

Synthesis of Monoamine Oxidase (MAO) Inhibitors

N-Benzylprop-2-yn-1-amine is a precursor and key structural motif for several irreversible MAO inhibitors. These enzymes are crucial in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative and psychiatric disorders.

Pargyline and Related Analogues: N-Benzylprop-2-yn-1-amine is also known as N-demethylpargyline. Pargyline, its N-methylated derivative, is a well-known irreversible inhibitor of both MAO-A and MAO-B and has been used as an antihypertensive agent. The propargylamine group is essential for its mechanism of action, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.

Building Block for Bioactive Molecules via Click Chemistry

The terminal alkyne group in N-Benzylprop-2-yn-1-amine makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are stable and often bioactive linkers in drug molecules. This approach enables the rapid synthesis of compound libraries for high-throughput screening.

Multicomponent Reactions for Scaffold Diversity

N-Benzylprop-2-yn-1-amine can be utilized in multicomponent reactions (MCRs), such as the A3 coupling reaction (aldehyde-alkyne-amine). MCRs are highly efficient one-pot reactions that combine three or more starting materials to generate complex molecules with high atom economy. This strategy is valuable in drug discovery for creating diverse chemical scaffolds for biological evaluation.

Quantitative Data

The following table summarizes the inhibitory activities of Pargyline and related compounds against MAO-A and MAO-B.

| Compound | Target | Activity Type | Value (µM) | Reference |

| Pargyline | MAO-A | Ki | 13 | [1] |

| Pargyline | MAO-B | Ki | 0.5 | [1] |

| Benzhydrylidene-prop-2-ynyl-amine | MAO-A | IC50 | 0.032 | [2] |

| (3,4-dimethoxy-benzylidene)-prop-2-ynyl-amine | MAO-B | IC50 | 0.014 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-Benzylprop-2-yn-1-amine (Free Base)

This protocol describes the synthesis of the free base of the title compound, which can then be converted to the hydrochloride salt if required.

Materials:

-

Benzyl bromide

-

Propargylamine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A suspension of benzyl bromide (5.8 mL, 48.6 mmol), propargylamine (10.0 mL, 145.0 mmol), and potassium carbonate (8.0 g, 58.3 mmol) in anhydrous acetonitrile (150.0 mL) is prepared in a round-bottom flask.[3]

-

The reaction mixture is stirred at 90 °C under an argon atmosphere for 12 hours.[3]

-

After cooling to room temperature, the solid is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure (in vacuo).[3]

-

The resulting residue is purified by flash chromatography on silica gel using a mixture of hexane and ethyl acetate (10:1) as the eluent.[3]

-

The product is obtained as a pale yellow oil (yield: 94%).[3]

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for using N-Benzylprop-2-yn-1-amine in a click reaction.

Materials:

-

N-Benzylprop-2-yn-1-amine

-

An organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)

Procedure:

-

Dissolve N-Benzylprop-2-yn-1-amine (1 equivalent) and the organic azide (1 equivalent) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 1,2,3-triazole derivative.

Visualizations

Signaling Pathway: Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

References

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using N-Benzylprop-2-yn-1-amine hydrochloride

Application Note AP-CHEM-21-001

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and chemical biology.

Abstract: This document provides a detailed protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] The protocol outlines the reaction between N-Benzylprop-2-yn-1-amine hydrochloride and a variety of organic azides. This method is celebrated for its high efficiency, broad applicability, and the formation of a stable, neutral triazole linker, which is of significant interest in drug discovery and development.[2] The resulting triazole-containing compounds have diverse applications, including their use as potential therapeutic agents.

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized the synthesis of these heterocyclic compounds. This reaction is characterized by its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide array of functional groups.[1]

This compound serves as a versatile building block in this reaction, providing a scaffold for the introduction of a benzylamine moiety into the final triazole structure. The triazole ring acts as a rigid linker, connecting the benzylamine fragment to various substituents introduced via the azide component. This application note provides a general yet detailed procedure for the synthesis of a library of triazole derivatives from this key alkyne.

General Reaction Scheme

The core reaction involves the [3+2] cycloaddition of an azide with the terminal alkyne, N-Benzylprop-2-yn-1-amine, catalyzed by a copper(I) species. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate.[4][5]

Caption: General reaction scheme for the CuAAC synthesis of triazoles.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials and Reagents

-

This compound

-

Substituted organic azides (e.g., benzyl azide, phenyl azide, functionalized alkyl/aryl azides)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure for Triazole Synthesis

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar), dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.) and an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.).

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the specific substrates.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the synthesis of various 1,4-disubstituted 1,2,3-triazoles derived from this compound and different azides, based on typical results reported in the literature for similar CuAAC reactions.